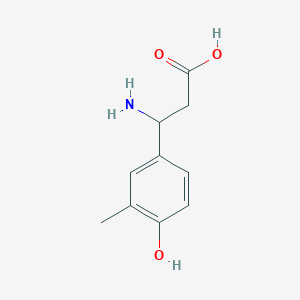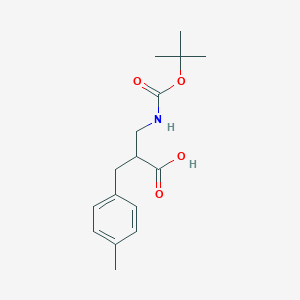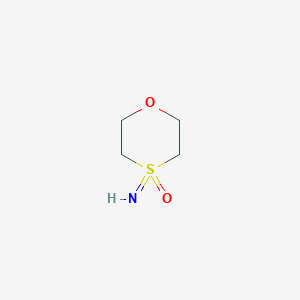
1,4-Oxathiane sulfoximine
Vue d'ensemble
Description
1,4-Oxathiane sulfoximine: is a heterocyclic compound containing one oxygen atom, one sulfur atom, and a sulfoximine group within a six-membered ring structure
Mécanisme D'action
Target of Action
Sulfoximines, a class of compounds to which 1,4-oxathiane sulfoximine belongs, have been studied for their bioactivity as antibiotics, antithrombotics, and tumor metastasis inhibitors .
Mode of Action
It’s known that the sulfur atom in 1,4-oxathiane can undergo reactions similar to other substituted sulfides . It can be oxidized to a sulfoxide with calcium hypochlorite or sodium periodate, or continue to a sulfone . It can also react with ammonia to form diimines .
Biochemical Pathways
Sulfoximines are known to undergo various chemical transformations leading to their degradation, including reductive and oxidative pathways, as well as c–s bond cleavage reactions .
Result of Action
Sulfoximines have been studied for their potential in asymmetric synthesis and new synthetic applications are currently being developed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability in the environment is strongly related to its concentration . Additionally, 1,4-oxathiane and 1,4-dithiane are common degradation products of sulfoximines that persist in the environment .
Analyse Biochimique
Biochemical Properties
1,4-Oxathiane sulfoximine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, this compound can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes, thereby modulating their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation through various pathways, leading to the formation of metabolites that may have different biological activities . These temporal changes are essential for understanding the compound’s overall impact in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites . These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell . Understanding these metabolic pathways is essential for elucidating the compound’s overall biological activity and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential effects on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Oxathiane sulfoximine can be synthesized through several methods. One common approach involves the reaction of 1,4-oxathiane with sulfoximine precursors under specific conditions. For example, the reaction of 1,4-oxathiane with sulfonylamides in the presence of iodobenzene diacetate and magnesium oxide can yield the desired sulfoximine compound . Another method involves the use of hypervalent iodine reagents to facilitate the NH transfer to sulfoxides, forming sulfoximines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Oxathiane sulfoximine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert sulfoximines back to their corresponding sulfides or sulfoxides.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Calcium hypochlorite, sodium periodate.
Reducing Agents: Hydrogen gas, metal hydrides.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Substituted Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
1,4-Oxathiane sulfoximine has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its bioactivity as antibiotics, antithrombotics, and tumor metastasis inhibitors.
Materials Science: Utilized in the development of novel materials with unique properties.
Comparaison Avec Des Composés Similaires
Sulfoximines: Compounds containing a sulfoximine group, known for their chiral properties and applications in asymmetric synthesis.
Sulfilimines: Similar to sulfoximines but with a different nitrogen-sulfur bonding arrangement.
Sulfinimides: Compounds with a sulfur-nitrogen double bond, used in various synthetic applications.
Uniqueness: 1,4-Oxathiane sulfoximine is unique due to its six-membered ring structure containing both oxygen and sulfur atoms, along with the sulfoximine group. This combination of features imparts distinct chemical properties and reactivity, making it valuable in diverse research and industrial applications.
Propriétés
IUPAC Name |
4-imino-1,4-oxathiane 4-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c5-8(6)3-1-7-2-4-8/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKYIHYYWHSBPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)CCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717172 | |
| Record name | 4-Imino-1,4lambda~6~-oxathian-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708257-15-2 | |
| Record name | 4-Imino-1,4lambda~6~-oxathian-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


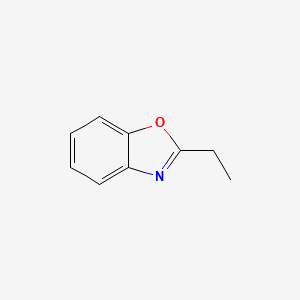

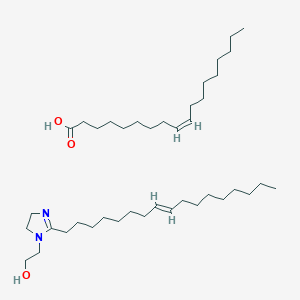
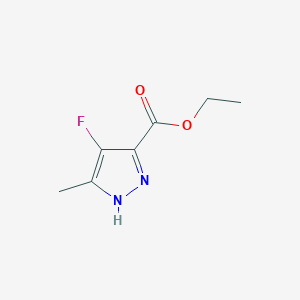
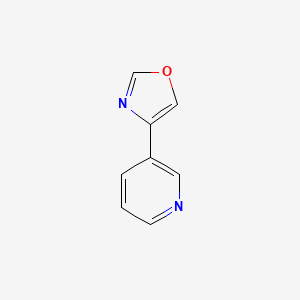
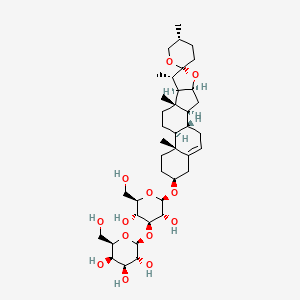
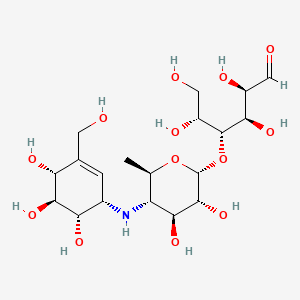
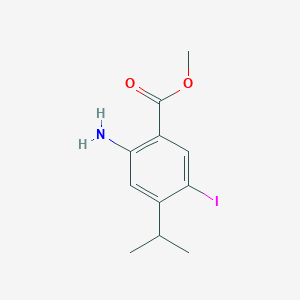
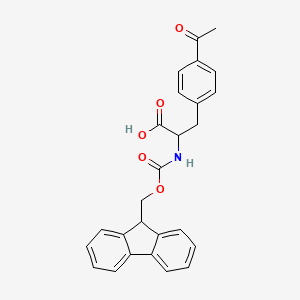
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, heptasodium salt](/img/structure/B3029500.png)

